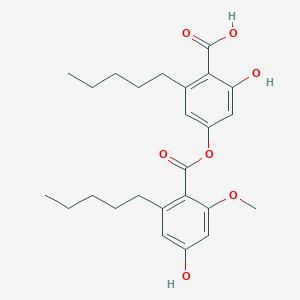
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is a depside, a type of phenolic compound commonly found in lichens It is derived from picrolichenic acid through the reduction of the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydropicrolichenic acid typically involves the oxidative coupling of phenolic compounds. One common method starts with olivetol aldehyde, which undergoes oxidative coupling using manganese dioxide suspended in benzene . This reaction yields picrolichenic acid, which is then reduced to form dihydropicrolichenic acid.
Industrial Production Methods: While industrial-scale production methods for dihydropicrolichenic acid are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling. The use of manganese dioxide and benzene in oxidative coupling reactions is a key step that could be adapted for larger-scale production.
化学反応の分析
Types of Reactions: 2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form picrolichenic acid.
Reduction: Reduction of picrolichenic acid yields dihydropicrolichenic acid.
Substitution: Phenolic hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in benzene is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to reduce picrolichenic acid to dihydropicrolichenic acid.
Major Products:
Oxidation: Picrolichenic acid.
Reduction: this compound.
科学的研究の応用
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a model compound in studies of oxidative coupling reactions and phenolic compound synthesis.
Biology: The compound’s phenolic structure makes it a subject of interest in studies of antioxidant activity.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
作用機序
The mechanism of action of dihydropicrolichenic acid involves its interaction with various molecular targets. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
類似化合物との比較
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is similar to other depsides and phenolic compounds, such as:
Picrolichenic Acid: The oxidized form of dihydropicrolichenic acid.
Olivetoric Acid: Another lichen-derived depside with similar chemical properties.
Physodic Acid: A related compound with comparable biological activities.
Uniqueness: this compound’s unique combination of phenolic hydroxyl groups and its ability to undergo both oxidation and reduction reactions make it a versatile compound for various applications.
特性
CAS番号 |
19314-66-0 |
|---|---|
分子式 |
C25H32O7 |
分子量 |
444.5 g/mol |
IUPAC名 |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
InChIキー |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
正規SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















